molecular formula C8H11N3 B12125913 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 76881-49-7

4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B12125913
CAS No.: 76881-49-7
M. Wt: 149.19 g/mol
InChI Key: YCGBOLMHJWHYDM-UHFFFAOYSA-N
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Description

4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine ring system with a methyl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine typically involves cyclocondensation reactions. One common method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired cyclopenta[d]pyrimidine derivatives efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and methyl groups. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the amine group at the 2-position allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

76881-49-7

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3,(H2,9,10,11)

InChI Key

YCGBOLMHJWHYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N

Origin of Product

United States

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